Cyanuric acid

Description

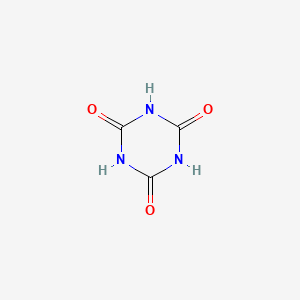

Cyanuric acid is the enol tautomer of isothis compound. It has a role as a xenobiotic. It is a member of 1,3,5-triazines and a heteroaryl hydroxy compound. It is a tautomer of an isothis compound.

This compound is a natural product found in Acokanthera oblongifolia with data available.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3, Array, C3N3(OH)3 | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cyanuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27026-93-3, Array | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27026-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7024873 | |

| Record name | Cyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; NKRA; Pellets or Large Crystals, White, odorless solid; [Hawley] Hygroscopic; [CHEMINFO] Off-white powder; [MSDSonline], Solid, ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

DECOMPOSES (NTP, 1992), Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.5 mL (NTP, 1992), Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4., Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform., Solubility in 96% H2SO4 (25 °C): 14.1%, Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C, For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page., 2 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.27 | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate), 2.5 g/cm³ | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000003 [mmHg], Vapor pressure, Pa at 25 °C: | |

| Record name | Cyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Ammelide, 1% Max | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, CRYSTALLINE POWDER | |

CAS No. |

108-80-5 | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H497R4QKTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYANURIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

greater than 680 °F (DEC.) (NTP, 1992), 360 °C | |

| Record name | CYANURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyanuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cyanuric acid synthesis from urea mechanism

An In-depth Technical Guide to the Synthesis of Cyanuric Acid from Urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from urea, focusing on the core reaction mechanisms, experimental protocols, and quantitative analysis of various synthetic approaches. The information is intended to support research and development efforts in chemistry and drug development where this compound and its derivatives are utilized.

Core Reaction Mechanisms

The thermal decomposition of urea to this compound is a complex process involving several intermediates and competing reaction pathways. Two primary mechanisms are widely accepted in the scientific literature:

1.1 Pathway 1: Isocyanic Acid Trimerization

This pathway is considered a major route for this compound formation. It involves the initial thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. Subsequently, three molecules of isocyanic acid undergo cyclotrimerization to form the stable this compound ring.[1][2][3][4]

Key steps:

-

Urea Decomposition: Urea, upon heating, decomposes to form isocyanic acid and ammonia.

-

Cyclotrimerization: Three molecules of isocyanic acid react to form one molecule of this compound.

1.2 Pathway 2: Biuret and Triuret Intermediates

This pathway proceeds through the formation of linear intermediates, biuret and triuret.[1]

Key steps:

-

Biuret Formation: Urea reacts with the in-situ generated isocyanic acid to form biuret.

-

Triuret Formation: Biuret can further react with isocyanic acid to yield triuret.

-

Cyclization: Triuret undergoes intramolecular cyclization with the elimination of an ammonia molecule to form this compound.

Signaling Pathway Diagrams

Caption: Isocyanic Acid Trimerization Pathway for this compound Synthesis.

Caption: Biuret and Triuret Pathway for this compound Synthesis.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions, including temperature, reaction time, the presence of catalysts, and the use of solvents. The following tables summarize quantitative data from various studies.

Table 1: Effect of Temperature on this compound Yield (Solvent-Based)

| Temperature (°C) | Yield (%) | Solvent | Reference |

| 180 | 85.7 | Kerosene | |

| 190 | 88.9 | Kerosene | |

| 200 | 85.2 | Kerosene | |

| 210 | 81.3 | Kerosene | |

| 220 | 76.5 | Kerosene |

Table 2: Effect of Solvents on this compound Yield

| Solvent | Temperature (°C) | Yield (%) | Reference |

| Kerosene | 180 | 85.7 | |

| Diesel Fuel | 180 | 80.5 | |

| Sulfolane | 180 | 72.3 | |

| Sulfolane:Cyclohexanol (3:1) | 180 | 64.6 |

Table 3: Effect of Catalysts on this compound Yield

| Catalyst | Temperature (°C) | Yield (%) | Solvent | Reference |

| None | 190 | 88.9 | Kerosene | |

| (NH₄)₂SO₄ | 190 | 88.97 | Kerosene | |

| ZnCl₂ | 190 | 85.4 | Kerosene | |

| CaCl₂ | 190 | 82.5 | Kerosene | |

| NaCl | 190 | 81.7 | Kerosene |

Table 4: Ionic Liquid-Mediated Synthesis of this compound

| Ionic Liquid Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| [dmaH][HSO₄] | 220 | 30 | ~70 | |

| [deaH][HSO₄] | 220 | 25 | 63 (±2) | |

| None | 220 | 25 | 14 (±2) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound from urea under different conditions.

Protocol 1: Liquid-Phase Synthesis in Kerosene

This protocol is adapted from a study focusing on solvent-based synthesis.

Materials:

-

Urea (20 g)

-

Kerosene (40 mL)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and heating mantle

-

Vacuum pump

-

pH test paper

-

Deionized water

Procedure:

-

Add urea (20 g) and kerosene (40 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Stir the mixture at 150 °C under vacuum (10 mm Hg).

-

Increase the temperature to 190 °C and maintain for the duration of the reaction.

-

Monitor the reaction by testing for the emission of ammonia (NH₃) using moist pH test paper held at the outlet of the vacuum line. The reaction is considered complete when the pH test paper no longer indicates the presence of ammonia.

-

After completion, cool the reaction mixture to 80 °C.

-

Add 15 mL of deionized water and stir for 1 hour to precipitate the product.

-

Collect the solid product by filtration.

-

Dry the obtained solid at 150 °C for 2 hours to remove any water of crystallization and afford pure this compound.

Protocol 2: Ionic Liquid-Mediated Synthesis

This protocol is based on a study utilizing an ionic liquid as both a catalyst and a solvent.

Materials:

-

Urea

-

Dimethyl ammonium hydrosulfate ([dmaH][HSO₄]) ionic liquid

-

Reaction vessel suitable for high-temperature reactions

-

Deionized icy water

Procedure:

-

Combine urea and [dmaH][HSO₄] in a weight ratio of 1:5 in a reaction vessel.

-

Heat the mixture to 220 °C and maintain for 30 minutes with stirring.

-

After the reaction time, cool the mixture in an ice bath for 10 minutes.

-

Transfer the cooled mixture to a beaker containing 100 mL of deionized icy water and stir for 3 minutes to dissolve the ionic liquid.

-

Collect the precipitated this compound via filtration.

-

Wash the precipitate with an additional 100 mL of deionized icy water.

-

Dry the final product in a vacuum oven at 45 °C overnight.

Experimental Workflow Diagram

Caption: General Experimental Workflow for this compound Synthesis.

Byproducts and Impurities

The primary byproducts in the synthesis of this compound from urea are ammelide and ammeline. The formation of these impurities is favored by the presence of ammonia at high temperatures. However, one study suggests that maintaining an atmosphere of ammonia can inhibit the formation of ammelide. Other intermediates such as biuret and triuret can also be present in the final product if the reaction does not go to completion.

This guide provides a foundational understanding of the synthesis of this compound from urea, offering both theoretical mechanisms and practical experimental guidance. For more specific applications, further optimization of the reaction conditions may be necessary.

References

tautomerism of cyanuric acid in different solvents

An In-Depth Technical Guide on the Tautomerism of Cyanuric Acid in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of this compound in various solvent environments. Understanding the predominant tautomeric forms of this compound is crucial for applications in drug development, materials science, and industrial chemistry, as the tautomeric equilibrium influences its solubility, reactivity, and biological interactions.

Introduction to this compound Tautomerism

This compound (1,3,5-triazine-2,4,6-triol) is a cyclic compound that can exist in several tautomeric forms due to proton migration between the oxygen and nitrogen atoms of the triazine ring. The primary equilibrium is between the tri-enol (this compound) and the tri-keto (isothis compound) forms. Intermediate mono-enol and di-enol forms also exist. Computational and experimental studies have consistently shown that the tri-keto tautomer is the most stable and predominant form in the solid state, gas phase, and in various solvents[1][2].

The solvent environment plays a critical role in shifting the tautomeric equilibrium. The polarity of the solvent, its hydrogen bonding capabilities, and its dielectric constant can stabilize one tautomer over another. Generally, polar solvents can influence the relative energies of the tautomers[2].

Tautomeric Equilibrium of this compound

The equilibrium between the major tautomeric forms of this compound is illustrated below. The tri-keto form is thermodynamically the most stable.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomer Stability in Solvents

Computational studies using Density Functional Theory (DFT) have provided valuable insights into the relative stabilities of this compound tautomers in different solvents. The following table summarizes the calculated relative energies, indicating the stability of the tri-keto tautomer (CA1) compared to other enol forms in various environments. A lower relative energy signifies greater stability.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water | Relative Energy (kcal/mol) in Ethanol | Relative Energy (kcal/mol) in THF | Relative Energy (kcal/mol) in DMF |

| Tri-keto (CA1) | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |

| Mono-enol (CA2) | 16.91 | 15.31 | 15.52 | 15.68 | 15.32 |

| Mono-enol (CA3) | 16.48 | 15.32 | 15.38 | 15.48 | 15.31 |

| Di-enol (CA6) | 31.83 | 30.12 | 30.34 | 30.58 | 30.08 |

| Data is derived from computational studies at the DFT/B3LYP/6-311++G(d,p) level of theory. The tri-keto form (CA1) is the most stable tautomer in all investigated environments[2]. |

As the data indicates, the tri-keto form is significantly more stable than the enol tautomers in both the gas phase and in solvents of varying polarity, from the nonpolar tetrahydrofuran (THF) to the highly polar water and dimethylformamide (DMF)[2]. The solvent polarity does influence the relative energies, but not enough to change the predominant tautomeric form.

Experimental Protocols for Tautomerism Analysis

The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution by observing the distinct chemical shifts of protons and carbons in each form.

Detailed Methodology:

-

Sample Preparation:

-

Prepare saturated solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, D₂O, CD₃OD, CDCl₃). The choice of solvent is critical as it influences the tautomeric equilibrium.

-

Use a consistent concentration across all samples to ensure comparability.

-

Add an internal standard (e.g., tetramethylsilane - TMS) for referencing the chemical shifts.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra for each sample at a constant temperature (e.g., 25 °C) using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, the labile N-H and O-H protons of the different tautomers will have distinct chemical shifts. The tri-keto form is expected to show a prominent N-H proton signal.

-

For ¹³C NMR, the chemical shifts of the carbonyl carbons (in the keto form) will differ significantly from the carbons bonded to hydroxyl groups (in the enol form).

-

Two-dimensional NMR techniques, such as HMQC and HMBC, can be employed to confirm the assignments of proton and carbon signals to specific tautomers.

-

-

Data Analysis and Quantification:

-

Identify the characteristic peaks for each tautomer in the spectra.

-

Integrate the area under the non-overlapping peaks corresponding to each tautomer.

-

The relative ratio of the tautomers can be calculated from the ratio of the integrated peak areas. For example, the ratio of the integrated N-H proton signal of the keto form to the O-H proton signal of the enol form can provide the tautomeric ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the electronic absorption spectra in different solvents. Each tautomer will have a characteristic absorption maximum (λmax).

Detailed Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of this compound in a range of spectroscopic-grade solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, dioxane).

-

Ensure the concentration is low enough to be within the linear range of the Beer-Lambert law.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a blank for background correction.

-

-

Data Analysis:

-

Identify the λmax for each sample. The keto and enol forms of this compound are expected to have different λmax values due to differences in their conjugated systems.

-

A shift in the λmax upon changing the solvent polarity (solvatochromism) can provide evidence for a shift in the tautomeric equilibrium.

-

While quantitative determination of tautomer ratios can be challenging with UV-Vis alone due to overlapping absorption bands, deconvolution of the spectra can be performed to estimate the relative contributions of each tautomer.

-

Workflow for Investigating Solvent-Dependent Tautomerism

The logical process for studying the effect of solvents on the tautomerism of this compound is outlined below.

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is dominated by the tri-keto form (isothis compound) across a wide range of solvents. While solvent polarity does influence the energetics of the tautomeric equilibrium, it does not typically induce a shift to the enol forms as the predominant species. For researchers and professionals in drug development, this stability of the tri-keto form is a critical consideration for predicting the compound's hydrogen bonding patterns, crystal packing, and interactions with biological targets. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of this compound tautomerism in any solvent system of interest.

References

The Supramolecular Chemistry of Melamine Cyanurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melamine cyanurate (MCA) is a crystalline supramolecular complex formed through the self-assembly of melamine and cyanuric acid. This whitepaper provides an in-depth technical exploration of the core principles governing the formation, structure, and properties of this complex. Held together by an extensive network of hydrogen bonds, MCA serves as a prime example of molecular recognition and self-assembly in supramolecular chemistry. This guide details the structural and thermal properties of MCA, outlines experimental protocols for its synthesis and characterization, and elucidates its mechanism of action as a widely used halogen-free flame retardant.

Introduction to the Melamine Cyanurate Complex

The melamine cyanurate complex is a 1:1 adduct of melamine and this compound, two triazine compounds.[1] It is not a salt, but rather a supramolecular assembly held together by a dense, two-dimensional network of hydrogen bonds.[1] This intricate arrangement is reminiscent of the base pairing observed in DNA, highlighting the specificity and strength of these non-covalent interactions.[1] The formation of this stable complex is a cornerstone of supramolecular chemistry, demonstrating how molecular recognition can lead to the spontaneous formation of highly ordered structures.[1]

The primary application of melamine cyanurate is as a halogen-free flame retardant, particularly in polyamides and other polymers.[1] Its efficacy stems from a multi-faceted mechanism that acts in both the gas and condensed phases during combustion.

Structural and Physicochemical Properties

The remarkable stability and properties of the melamine cyanurate complex are a direct result of its highly ordered, hydrogen-bonded structure.

Crystal Structure

The melamine cyanurate complex crystallizes in a monoclinic system with the space group I2/m. The crystal structure consists of planar sheets of melamine and this compound molecules held together by a network of hydrogen bonds. These sheets are then stacked to form the three-dimensional crystal lattice.

Table 1: Crystallographic Data for Melamine Cyanurate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/m |

| a (Å) | 14.8152(19) |

| b (Å) | 9.6353(18) |

| c (Å) | 7.0405(9) |

| β (°) | 93.194(11) |

| Volume (ų) | 1003.5(3) |

| Z | 2 |

Table 2: Selected Bond Lengths and Angles in Melamine Cyanurate

| Bond/Angle | Molecule | Length (Å) / Angle (°) |

| C–N (ring, mean) | Melamine | 1.3579(16) |

| C–NH₂ (mean) | Melamine | 1.3272(18) |

| C–N (ring, mean) | This compound | 1.3733(16) |

| C=O (mean) | This compound | 1.2337(17) |

| N–H···N distance (mean) | Complex | 2.8537(17) |

| N–H···O distance (mean) | Complex | 2.9409(14) |

| C–N–C (ring, mean) | Melamine | 115.52(14) |

| C–N–C (ring, mean) | This compound | 123.78(14) |

Thermal Properties

Melamine cyanurate exhibits high thermal stability, a key property for its use as a flame retardant in polymers that are processed at elevated temperatures. Its decomposition is an endothermic process, which is fundamental to its flame-retardant mechanism.

Table 3: Thermal Decomposition Data for Melamine Cyanurate

| Parameter | Temperature Range (°C) | Mass Loss (%) | Description |

| Onset of Decomposition | ~300 - 370 | - | Initial decomposition begins. |

| Major Decomposition Stage | 300 - 400 | > 98 | Sublimation and decomposition into melamine and this compound, followed by further breakdown. |

| Exothermic Peak (Melting) | ~405 | - | A sharp exothermic peak is observed. |

| Char Residue at 800 °C | - | ~1.2 | Minimal residue remains after decomposition in an inert atmosphere. |

Experimental Protocols

Synthesis of Melamine Cyanurate

Several methods for the synthesis of melamine cyanurate have been reported. A common laboratory-scale synthesis is performed in an aqueous medium.

Protocol: Aqueous Synthesis of Melamine Cyanurate

-

Preparation of Reactant Solutions: Prepare equimolar aqueous solutions of melamine and this compound. The concentration will depend on the desired yield and scale.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and heating system, add the required volume of water.

-

Acidification: Add a strong mineral acid, such as hydrochloric acid (HCl), to adjust the pH of the aqueous medium to ≤ 1.

-

Heating: Heat the acidic solution to a reaction temperature between 80°C and 95°C.

-

Addition of Reactants: While stirring, add the melamine and this compound to the heated acidic solution.

-

Reaction: Maintain the reaction mixture at the specified temperature with continuous stirring for approximately 10 to 30 minutes.

-

Cooling and Filtration: Cool the reaction mixture to between 50°C and 70°C. Filter the resulting white precipitate using a suitable filtration apparatus (e.g., Büchner funnel).

-

Washing: Wash the filter cake with hot water (50°C - 70°C) to remove any unreacted starting materials and residual acid.

-

Drying: Dry the purified melamine cyanurate in an oven at approximately 120°C until a constant weight is achieved.

Characterization Techniques

XRD is used to confirm the crystalline structure of the synthesized melamine cyanurate.

Protocol: Powder XRD Analysis

-

Sample Preparation: Finely grind the dried melamine cyanurate sample to a homogenous powder.

-

Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat and densely packed surface.

-

Instrument Setup:

-

X-ray Source: Typically CuKα radiation (λ = 1.5418 Å).

-

Voltage and Current: Set the X-ray tube parameters, for example, to 45 kV and 45 mA.

-

Scan Range (2θ): A typical range for analysis is 5° to 90°.

-

Scan Step Size and Time: Use a small step size (e.g., 0.006°) and an appropriate scan step time (e.g., 150 s) for high-resolution data.

-

-

Data Acquisition: Perform the XRD scan.

-

Data Analysis: Analyze the resulting diffractogram by comparing the peak positions and intensities with standard diffraction patterns for melamine cyanurate.

FTIR spectroscopy is employed to identify the functional groups and confirm the formation of the hydrogen-bonded network in the melamine cyanurate complex.

Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground melamine cyanurate sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Sample Spectrum: Place the sample pellet or position the ATR crystal in contact with the sample and record the FTIR spectrum.

-

Data Acquisition: Typically, spectra are collected in the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

-

Data Analysis: Analyze the spectrum for characteristic absorption bands of melamine cyanurate. Key vibrational bands are listed in Table 4.

Table 4: Characteristic FTIR Absorption Bands for Melamine Cyanurate

| Wavenumber (cm⁻¹) | Assignment |

| 3367, 3239 | N-H stretching vibrations |

| 1778, 1729 | C=O stretching vibrations |

| 1668 | C=N stretching vibrations |

| ~810 | Triazine ring breathing mode |

Mechanism of Action: Flame Retardancy

The primary application of melamine cyanurate is as a halogen-free flame retardant. Its mechanism is a multi-step process that effectively quenches the combustion cycle of a polymer.

dot

References

An In-depth Technical Guide to the Solubility of Cyanuric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyanuric acid in a range of organic solvents. The information is intended to assist researchers and professionals in various fields, including pharmaceuticals, materials science, and synthetic chemistry, in understanding and applying the solubility characteristics of this compound.

Quantitative Solubility Data

The solubility of this compound in various organic solvents has been determined and reported in the literature. The following table summarizes the available quantitative data, providing a clear comparison of solubility across different solvents.

Table 1: Quantitative Solubility of this compound in Organic Solvents at 25 °C

| Solvent | Chemical Formula | Solubility (wt%) | Solubility ( g/100g of solvent) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 17.4[1][2] | 15.1[3] |

| Dimethylformamide (DMF) | C₃H₇NO | 7.2[1][2] | 6.7 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 6.3 | Not Reported |

| Dimethylacetamide (DMAc) | C₄H₉NO | 3.0 | Not Reported |

| Pyridine | C₅H₅N | 2.2 | Not Reported |

| Benzene | C₆H₆ | Not Reported | 0.23 |

Qualitative Solubility Information:

In addition to the quantitative data, several sources describe the solubility of this compound in other organic solvents in qualitative terms:

-

Slightly soluble in: Acetone, benzene, diethyl ether, ethanol, and hexane.

-

Soluble in: Hot alcohols and pyridine.

-

Insoluble in: Cold methanol, ether, acetone, and chloroform.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for the determination of this compound solubility in organic solvents are not extensively detailed in the provided search results, a general methodology can be outlined based on common laboratory practices for solubility assessment. Techniques such as the gravimetric method or analysis by High-Performance Liquid Chromatography (HPLC) are typically employed.

Generalized Gravimetric Method:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

HPLC-Based Method:

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A precise aliquot of the clear, saturated solution is carefully diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV detector).

-

Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

-

Solubility Calculation: The solubility is then calculated by taking into account the dilution factor.

Some research mentions the use of a "laser assisted-dynamic method" or a "laser-monitoring observation technique" for solubility determination, which are modern techniques for accurately detecting the dissolution point. However, detailed procedural steps for these specific methods were not available in the provided search results.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

References

An In-Depth Technical Guide to the pKa Values and Acid-Base Properties of Cyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of cyanuric acid, focusing on its pKa values, tautomeric forms, and the experimental and computational methodologies used for their determination.

Introduction to this compound

This compound, systematically named 1,3,5-triazine-2,4,6-triol, is a triprotic acid with the chemical formula C₃H₃N₃O₃. It exists in a tautomeric equilibrium between the enol (this compound) and keto (isothis compound) forms. In aqueous solutions, the keto tautomer, 1,3,5-triazinane-2,4,6-trione, is the predominant species[1][2]. The acid-base properties of this compound are crucial for its applications, which include use as a chlorine stabilizer in swimming pools, a precursor for disinfectants and herbicides, and in the synthesis of various polymers[1]. Understanding its ionization behavior is essential for optimizing these applications and for assessing its environmental fate and toxicological profile.

Acid-Base Properties and pKa Values

This compound is a weak triprotic acid that undergoes stepwise deprotonation. The equilibrium between the neutral molecule and its subsequent conjugate bases can be described by three distinct pKa values. These values are critical for predicting the charge state of the molecule at a given pH, which in turn influences its solubility, reactivity, and biological interactions.

Tautomerism and Deprotonation Pathway

The acid-base equilibria of this compound are intrinsically linked to its tautomeric forms. The predominant keto form undergoes sequential deprotonation from the nitrogen atoms. The following diagram illustrates the logical relationship between the tautomeric forms and the stepwise deprotonation.

Caption: Tautomeric equilibrium and stepwise deprotonation of this compound.

Quantitative pKa Data

The pKa values of this compound have been determined by various methods, with consistent results reported in the literature. These values are summarized in the table below.

| Parameter | Value | Reference(s) |

| pKa₁ | 6.88 | [1][3] |

| pKa₂ | 11.40 | |

| pKa₃ | 13.5 |

Experimental Determination of pKa Values

The pKa values of this compound can be reliably determined using several experimental techniques. Potentiometric titration and UV-Vis spectrophotometry are the most common methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the incremental addition of a titrant.

A generalized protocol for the potentiometric titration of this compound is as follows:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1 mM) in deionized, carbonate-free water.

-

Prepare standardized titrant solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution to maintain a constant ionic strength, such as 0.15 M KCl.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel equipped with a magnetic stirrer.

-

Add the ionic strength adjuster.

-

Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide.

-

Immerse the calibrated pH electrode into the solution.

-

If starting from the fully protonated form, titrate with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, ensuring the reading stabilizes.

-

Continue the titration until all three equivalence points have been passed (typically up to pH 12-12.5).

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points.

-

Alternatively, the equivalence points can be determined from the inflection points of the titration curve (first derivative plot) or the maxima of the second derivative plot.

-

The following diagram illustrates the general experimental workflow for potentiometric pKa determination.

References

Prebiotic Synthesis of Cyanuric Acid on Early Earth: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanuric acid, a triazine compound, has garnered significant interest in prebiotic chemistry due to its potential role as a precursor to primordial genetic material. Its formation on the early Earth from simple, abundant molecules like urea is a critical area of investigation. This technical guide provides a comprehensive overview of the prebiotic synthesis of this compound, focusing on the thermal condensation of urea. It summarizes quantitative data from various synthetic routes, details relevant experimental protocols, and visualizes the proposed reaction pathways. While direct experimental data under strictly prebiotic conditions are limited, this guide consolidates findings from analogous industrial syntheses and theoretical studies to provide a foundational understanding for further research into the origins of life.

Introduction

The origin of life on Earth necessitated the formation of key organic molecules from simple inorganic precursors. Among these, nitrogen-containing heterocycles are of paramount importance as they form the basis of nucleobases. This compound (1,3,5-triazine-2,4,6-triol) has been identified as a plausible prebiotic molecule that could have been present on the early Earth.[1] Its synthesis from urea, a likely constituent of the prebiotic environment, represents a key pathway for the abiotic formation of triazines.[2]

This guide delves into the core aspects of this compound's prebiotic synthesis, with a primary focus on the thermal decomposition of urea. While much of the detailed quantitative data and experimental protocols are derived from industrial chemical synthesis, they provide valuable insights into the reaction mechanisms and conditions that could have been relevant on a prebiotic Earth. Furthermore, theoretical studies on alternative pathways, such as free-radical mediated synthesis, and the potential catalytic role of minerals like montmorillonite are explored.

Proposed Pathways for Prebiotic this compound Synthesis

Two primary pathways are considered for the prebiotic formation of this compound from urea: thermal condensation and a theoretical free-radical pathway.

Thermal Condensation of Urea

The most well-documented pathway for this compound synthesis is the thermal decomposition of urea. This process involves a series of condensation reactions with the elimination of ammonia. The key intermediates in this process are biuret and triuret.

Caption: Thermal condensation of urea to this compound.

Theoretical Free-Radical Pathway

A theoretical study proposes a solvent-free, free-radical mechanism for the formation of triazines, including this compound, from urea.[2] This pathway is considered relevant to prebiotic scenarios involving high-energy events such as spark discharges or meteoritic impacts.[2] The proposed mechanism suggests that biuret is a precursor to this compound.[2]

Caption: Proposed free-radical pathway for this compound synthesis.

Quantitative Data on this compound Synthesis from Urea

The following tables summarize quantitative data from various experimental studies on the synthesis of this compound from urea. It is important to note that these conditions are from industrial syntheses and are presented here as analogues for potential prebiotic processes.

Table 1: Synthesis of this compound from Urea in Organic Solvents

| Solvent | Temperature (°C) | Reaction Time | Catalyst | Yield (%) |

| Kerosene | 180 | - | None | 88.7 |

| Diesel | 180 | - | None | 80.5 |

| Sulfolane | 180 | - | None | 54.8 |

| Sulfolane:Cyclohexanol (3:1) | 180 | - | None | 64.6 |

| Kerosene | 190 | - | (NH₄)₂SO₄ | 82.4 |

| Kerosene | 190 | - | NaCl | 76.3 |

| Kerosene | 190 | - | NH₄NO₃ | 80.6 |

| Kerosene | 190 | - | CaSO₄ | 75.3 |

| Kerosene | 190 | - | Zn(NO₃)₂ | 82.0 |

| Cresylic Acid | 207 | 4 hours | None | 93.3 |

| p-Cresol | Reflux | ~3 hours | None | ~92 |

Table 2: Solvent-Free Synthesis of this compound from Urea

| Method | Temperature (°C) | Reaction Time | Catalyst/Additive | Yield (%) |

| Ionic Liquid-Mediated | 220 | 25-30 min | [dmaH][HSO₄] | 68 ± 2 |

| Pyrolysis of Urea-Cyanuric Acid Mixture (continuous) | 290 | - | Ammonia Atmosphere | 76 (ultimate) |

| Thermal Decomposition | 250 | 15 min | NH₄Cl | ~85 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols, while not strictly prebiotic, provide a foundation for designing experiments to investigate the abiotic synthesis of this compound under early Earth conditions.

Liquid-Phase Synthesis of this compound from Urea in Kerosene

Objective: To synthesize this compound from urea using an organic solvent.

Materials:

-

Urea (20 g)

-

Kerosene (40 mL)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Vacuum pump

-

pH test paper

-

Deionized water

Procedure:

-

Add urea (20 g) and kerosene (40 mL) to a round-bottom flask equipped with a stirrer.

-

Heat the mixture to 150 °C with stirring.

-

Apply a vacuum (10 mm Hg) to the flask.

-

Increase the temperature to 190 °C and maintain for the duration of the reaction.

-

Monitor the reaction by testing for the emission of ammonia (NH₃) with pH test paper. The reaction is considered complete when the pH test paper no longer indicates the presence of ammonia.

-

Cool the reaction mixture to 80 °C.

-

Add deionized water (15 mL) and stir for 1 hour to precipitate the product.

-

Filter the solid product and dry it.

-

To remove water of crystallization, heat the dry solid at 150 °C for 2 hours to yield pure this compound.

Solvent-Free Synthesis of this compound from Urea using an Ionic Liquid Catalyst

Objective: To synthesize this compound from urea in a solvent-free system using an ionic liquid as a catalyst and solvent.

Materials:

-

Urea

-

Dimethyl ammonium hydrosulfate ([dmaH][HSO₄]) ionic liquid

-

Reaction vessel suitable for high-temperature reactions

-

Heating and stirring apparatus

Procedure:

-

Combine urea and [dmaH][HSO₄] in a weight ratio of 1:5 in a reaction vessel.

-

Heat the mixture to 220 °C with stirring.

-

Maintain the temperature for 25-30 minutes.

-

Cool the reaction mixture.

-

The product, this compound, can be isolated and purified using appropriate methods (details not specified in the abstract).

Potential Role of Montmorillonite Clay

Clay minerals, such as montmorillonite, are considered to have played a significant role as catalysts in prebiotic chemistry. While direct experimental evidence for the montmorillonite-catalyzed synthesis of this compound from urea is not yet available in the reviewed literature, its known properties suggest a potential role. Montmorillonite can adsorb urea, which is a prerequisite for surface-catalyzed reactions. The acidic sites on the clay surface could potentially facilitate the condensation reactions involved in the formation of this compound from urea. Further experimental investigation is required to validate this hypothesis and quantify the catalytic effect of montmorillonite on this compound yields under prebiotic conditions.

Caption: Hypothesized role of montmorillonite in this compound synthesis.

Conclusion and Future Directions

The synthesis of this compound from urea is a plausible and significant reaction in the context of prebiotic chemistry. While quantitative data from industrial processes demonstrate the feasibility of the thermal condensation of urea to this compound with high yields, a critical knowledge gap remains regarding this synthesis under geochemically relevant early Earth conditions.

Future research should focus on:

-

Experimental validation of prebiotic synthesis: Conducting experiments that simulate plausible early Earth environments, such as hydrothermal vents, evaporating lagoons, and freeze-thaw cycles, to determine the yields of this compound from urea in aqueous solutions.

-

Investigating mineral catalysis: Quantifying the catalytic effect of minerals like montmorillonite on the rate and yield of this compound formation from urea.

-

Exploring alternative energy sources: Experimentally verifying the theoretical free-radical pathway for this compound synthesis using energy sources relevant to the early Earth, such as ultraviolet radiation and electrical discharges.

Addressing these research questions will provide a more complete picture of the abiotic origins of this compound and its potential contribution to the emergence of life.

References

- 1. Prebiotic Origin of Pre-RNA Building Blocks in a Urea "Warm Little Pond" Scenario - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prebiotic synthesis of triazines from urea: a theoretical study of free radical routes to melamine, ammeline, ammelide and this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Photostability of Cyanuric Acid Under UV Radiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanuric acid (CYA), a triazine compound, is widely recognized for its role as a chlorine stabilizer in swimming pools, where it protects free chlorine from rapid degradation by solar ultraviolet (UV) radiation. This technical guide provides an in-depth analysis of the photostability of this compound itself under UV irradiation. Drawing from theoretical calculations and experimental studies, this document elucidates the intrinsic resistance of this compound to direct photolysis and explores the conditions under which it can be degraded through indirect photochemical pathways. Detailed experimental protocols for advanced oxidation processes that have been shown to degrade this compound are also presented, along with a summary of the quantitative data available. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and other fields where the photostability of triazine compounds is of interest.

Introduction

This compound (1,3,5-triazine-2,4,6-triol) is a cyclic organic compound with the chemical formula (CNOH)₃. While its primary industrial application is as a precursor to N-chlorinated cyanurates used for water disinfection and as a stabilizer for chlorine, its inherent photostability is a subject of significant scientific interest, particularly in fields such as prebiotic chemistry and environmental science. Understanding the behavior of this compound under UV radiation is crucial for predicting its environmental fate and for developing effective water treatment technologies.

This guide synthesizes the current scientific understanding of this compound's photostability, addressing both its remarkable resistance to direct UV degradation and the specific conditions that can lead to its decomposition.

Theoretical Photostability of this compound

Computational studies, employing density functional theory (DFT) and its time-dependent variant (TD-DFT), provide compelling evidence for the high photostability of this compound in aqueous solutions.[1][2]

Key theoretical findings include:

-

UV Absorption Spectrum: this compound is predicted to have an absorption maximum at approximately 160 nm, with its lowest-energy absorption band extending to about 200 nm in an aqueous solution.[2] This means it has negligible absorption of the UV wavelengths that typically reach the Earth's surface (UVA: 315-400 nm; UVB: 280-315 nm).

-

Deactivation Pathway: Upon excitation by high-energy UV light (e.g., 160 nm), the molecule is expected to populate excited singlet states.[2] However, these excited states have access to a nearly barrierless pathway to return to the ground state through a process of ultrafast internal conversion via a conical intersection.[2] This rapid, non-radiative deactivation pathway efficiently dissipates the absorbed UV energy without leading to chemical reactions, thus conferring high photostability.

-

Intersystem Crossing: The calculated spin-orbit coupling elements are small, suggesting that intersystem crossing to the triplet manifold, another potential pathway for photochemical reactions, plays a minor role in the electronic relaxation of this compound.

-

Photoionization: The vertical ionization energy of this compound is calculated to be high (8.2 eV), making direct one-photon ionization by solar radiation highly unlikely.

A simplified logical diagram illustrating the theoretical basis for this compound's photostability is presented below.

Experimental Evidence of Photostability and Indirect Degradation

Experimental observations largely corroborate the theoretical predictions of this compound's high resistance to direct photolysis. However, several studies have demonstrated its degradation under specific conditions, primarily through indirect photochemical pathways involving highly reactive species.

Resistance to Direct Photolysis

Numerous studies, particularly in the context of swimming pool water chemistry, have confirmed that this compound is highly resistant to degradation by sunlight alone. In fact, its primary function is to shield free chlorine from photodecomposition. Research has also indicated that this compound is not degraded by photocatalytic processes using TiO₂ under standard conditions.

Indirect Photodegradation through Advanced Oxidation Processes (AOPs)

While this compound is stable on its own, it can be degraded by powerful oxidizing agents generated photochemically or electrochemically. These methods are collectively known as Advanced Oxidation Processes (AOPs).

The table below summarizes the quantitative data from studies that have successfully degraded this compound using AOPs.

| Degradation Method | Experimental Conditions | Key Findings | Reference |

| Fluorinated TiO₂ Photocatalysis | Aqueous suspensions of Degussa P25 TiO₂ with added fluoride ions at low pH. | Degradation of this compound was achieved, attributed to the formation of homogeneous phase hydroxyl radicals. | |

| Photo-Fenton Process | Use of Fenton's reagent (Fe²⁺ and H₂O₂) in the presence of UV light. | Successful degradation of this compound has been reported. | |

| Photoelectrochemical Degradation | TiO₂ suspension in 0.3 M NaCl solution with an applied potential (> 2 V) using Ti electrodes. | Removal of up to 85% was achieved with the addition of 0.05 M HCO₃⁻ and an applied potential greater than 5 V. | |

| Anodic Oxidation | Boron-doped diamond (BDD) anodes. | Achieved up to 90% total organic carbon (TOC) removal in ultrapure water and was effective in real swimming pool water samples. |

The following diagram illustrates a generalized workflow for an advanced oxidation process aimed at degrading this compound.

Experimental Protocols for Key Experiments

Detailed methodologies are crucial for the replication and advancement of research in this area. Below are the experimental protocols for the advanced oxidation processes that have been successfully used to degrade this compound.

Protocol for Photoelectrochemical Degradation of this compound

This protocol is based on the methodology described in the study by Chen et al. (2007).

-

Reactor Setup: A photoelectrochemical reactor is used, containing a TiO₂ suspension. Two platinum electrodes serve as the working and counter electrodes, between which an electrical bias is applied.

-

Reactant Solution: An aqueous solution of this compound is prepared. Sodium chloride (0.3 M) is added as an electrolyte. In some experiments, sodium bicarbonate (up to 0.05 M) is added to investigate its effect on the degradation rate.

-

Procedure:

-

The this compound solution containing the electrolyte and TiO₂ particles is placed in the reactor.

-

A specific electrical potential (e.g., > 5 V) is applied across the platinum electrodes.

-

The solution is irradiated with a UV light source.

-

Aliquots of the solution are withdrawn at regular intervals.

-

-

Analysis: The concentration of this compound in the aliquots is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or a turbidometric test with melamine. The total organic carbon (TOC) can also be measured to assess mineralization.

Protocol for Anodic Oxidation of this compound

This protocol is based on the methodology described in the study by Mosteo et al. (2022).

-

Electrochemical Cell: An undivided electrochemical cell is equipped with a boron-doped diamond (BDD) anode and a suitable cathode (e.g., stainless steel).

-

Electrolyte/Sample: The experiment can be performed with a solution of this compound in ultrapure water or in real swimming pool water samples. A supporting electrolyte such as NaCl may be present or added.

-

Procedure:

-

The electrochemical cell is filled with the this compound solution.

-

A constant current density is applied to the BDD anode using a DC power supply.

-

The solution is typically stirred to ensure mass transport.

-

Samples are collected periodically throughout the experiment.

-

-

Analysis: The degradation of this compound is monitored by measuring its concentration over time using HPLC. The extent of mineralization is determined by TOC analysis.

The logical relationship for the anodic oxidation process is depicted below.

Conclusion